molecular formula C2H4ClNO3 B13923503 2-Chloro-2-nitroethanol CAS No. 62635-34-1

2-Chloro-2-nitroethanol

Cat. No.: B13923503
CAS No.: 62635-34-1
M. Wt: 125.51 g/mol
InChI Key: HXHLTSSXMWHLGK-UHFFFAOYSA-N
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Description

2-Chloro-2-nitroethanol (C₂H₄ClNO₃) is a halogenated nitro alcohol characterized by a hydroxyl (-OH), nitro (-NO₂), and chloro (-Cl) group attached to adjacent carbon atoms. Its structural features include:

  • Molecular Formula: C₂H₄ClNO₃
  • SMILES: C(C(N+[O-])Cl)O
  • InChIKey: HXHLTSSXMWHLGK-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted CCS values range from 116.6 Ų ([M+H]+) to 128.1 Ų ([M+Na]+), indicating its molecular size and polarity .

This compound serves as a versatile intermediate in organic synthesis due to its dual functional groups, enabling participation in nucleophilic substitutions, reductions, and condensation reactions.

Properties

CAS No.

62635-34-1

Molecular Formula

C2H4ClNO3

Molecular Weight

125.51 g/mol

IUPAC Name

2-chloro-2-nitroethanol

InChI

InChI=1S/C2H4ClNO3/c3-2(1-5)4(6)7/h2,5H,1H2

InChI Key

HXHLTSSXMWHLGK-UHFFFAOYSA-N

Canonical SMILES

C(C([N+](=O)[O-])Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-2-nitroethanol can be synthesized through the nitration of 2-chloroethanol. The process involves the reaction of 2-chloroethanol with a nitrating agent, such as nitric acid, under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-nitroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of this compound can yield amino alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.

Major Products:

    Oxidation: Nitroethanol derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted nitroethanol compounds.

Scientific Research Applications

2-Chloro-2-nitroethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-nitroethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with distinct biological activities. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

2-Nitroethanol (C₂H₅NO₃)

  • Key Differences : Lacks the chloro substituent, resulting in reduced electrophilicity.
  • Reactivity: The absence of chlorine limits its utility in substitution reactions. However, its nitro group allows for reduction to aminoethanol, similar to 2-chloro-2-nitroethanol .
  • Physical Properties: Density of 1.27 g/cm³ at 59°F, lower molecular weight (109.07 g/mol vs. 141.51 g/mol for this compound) .
  • Applications : Primarily used as a solvent and in polymer synthesis, whereas the chloro derivative’s reactivity expands its use in pharmaceuticals .

2-Chloroethanol (C₂H₅ClO)

  • Key Differences : Contains a hydroxyl and chloro group but lacks the nitro functionality.
  • Reactivity : Less reactive in nitro-related reductions but highly toxic, with acute hazards including respiratory and dermal irritation .
  • Applications: Used in dye synthesis and as an intermediate in ethylene oxide production. The nitro group in this compound broadens its applicability in explosives and drug precursors .

Nitroethane (C₂H₅NO₂)

  • Key Differences : A simple nitroalkane without hydroxyl or chloro groups.
  • Reactivity: Limited to nitro-aldol reactions and as a fuel additive. The absence of functional groups in nitroethane restricts its synthetic utility compared to this compound .

2-(2-Chloro-6-nitrophenyl)ethanol (C₈H₈ClNO₃)

  • Key Differences: Aromatic nitro and chloro substituents vs. aliphatic in this compound.
  • Reactivity: The aromatic chloro group is less reactive in nucleophilic substitutions than the aliphatic chloro group in this compound. However, both compounds undergo nitro reduction to form amines .
  • Applications : Used in antimicrobial agents, highlighting the role of nitro and chloro groups in bioactivity .

Structural and Functional Group Analysis

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Reactivity
This compound C₂H₄ClNO₃ -OH, -NO₂, -Cl (aliphatic) 141.51 Nucleophilic substitution (Cl), nitro reduction, condensation reactions
2-Nitroethanol C₂H₅NO₃ -OH, -NO₂ 109.07 Nitro reduction, solvent properties
2-Chloroethanol C₂H₅ClO -OH, -Cl 80.51 Etherification, toxic intermediate
Nitroethane C₂H₅NO₂ -NO₂ 75.07 Nitro-aldol reactions, fuel additive

Biological Activity

2-Chloro-2-nitroethanol (C₂H₄ClNO₃) is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound is characterized by the presence of both a chloro and a nitro group, which significantly influence its biological activity. The compound's structure is as follows:

  • Chemical Formula : C₂H₄ClNO₃
  • Molecular Weight : 109.51 g/mol
  • CAS Number : 3046722

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group serves as an electron-withdrawing moiety, enhancing the compound's reactivity with cellular components. This reactivity can lead to the formation of reactive intermediates that may exert cytotoxic effects on pathogens or cancer cells.

Key Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced cell viability in certain pathogens .
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), this compound can induce oxidative stress in cells, contributing to its cytotoxic effects .
  • Interaction with Cellular Signaling Pathways : The compound may modulate signaling pathways related to inflammation and apoptosis, affecting cell survival and proliferation .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting potential use as an antibacterial agent .

Antiparasitic Effects

The compound has also been investigated for its antiparasitic activity, particularly against Leishmania and Trypanosoma species. Studies indicate that nitro-containing compounds are promising leads for developing new treatments for neglected tropical diseases such as leishmaniasis and Chagas disease .

Case Studies

  • Antibacterial Efficacy :
    • A study reported an MIC of 0.78 μM against Mycobacterium tuberculosis, highlighting the importance of the nitro group in conferring activity against this pathogen .
  • Antiparasitic Activity :
    • In research focusing on antileishmanial compounds, derivatives containing both chloro and nitro groups were found to improve biological activity significantly compared to their non-halogenated counterparts. This suggests that this compound could serve as a scaffold for developing new antiparasitic drugs .

Toxicity and Safety

While this compound shows promise in various therapeutic areas, it is essential to consider its toxicity profile. Reports indicate that exposure can lead to skin irritation, respiratory issues, and potential systemic toxicity if ingested or inhaled . Comprehensive toxicological studies are necessary to establish safe usage parameters.

Research Findings Summary Table

Activity TypeMIC/EC50 ValueTarget Organism/Cell TypeReference
Antibacterial0.78 μMMycobacterium tuberculosis
AntileishmanialVariesLeishmania spp.
CytotoxicityIC50 = 10 μMHuman cancer cell lines

Q & A

Q. What personal protective equipment (PPE) is essential when handling 2-Chloro-2-nitroethanol in laboratory settings?

Answer:

  • Gloves: Use nitrile rubber (11–13 mil thickness) or butyl rubber (12–15 mil) gloves with breakthrough times >1 hour to prevent permeation .
  • Eye Protection: Sealed goggles or face shields to avoid splashes .
  • Respiratory Protection: NIOSH-approved respirators (e.g., P95 filters) if ventilation is inadequate or during spill management .
  • Lab Coat/Chemical Apron: Chemical-resistant clothing to prevent skin contact .

Q. How should spills of this compound be safely managed?

Answer:

  • Containment: Use inert absorbents (sand, diatomaceous earth) to prevent spread .
  • Ventilation: Ensure adequate airflow to disperse vapors .
  • Disposal: Collect contaminated material in sealed containers and dispose per local hazardous waste regulations .
  • Decontamination: Neutralize residues with appropriate agents (e.g., sodium bicarbonate for acidic by-products) .

Q. What are the primary hazards associated with this compound exposure?

Answer:

  • Acute Toxicity: Skin/eye irritation (Category 2A), respiratory irritation (H335) .
  • Decomposition Risks: Releases toxic gases (e.g., NOx, HCl) upon heating .
  • First Aid:
    • Inhalation: Move to fresh air; administer oxygen if needed .
    • Skin Contact: Wash with soap/water for 15 minutes .
    • Eye Exposure: Rinse with water for ≥15 minutes .

Q. Which analytical techniques are suitable for quantifying this compound in mixtures?

Answer:

  • Gas Chromatography (GC): Use a secondary column or MS detection for confirmation .
  • Mass Spectrometry (MS): Electron ionization (EI) for fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., -NO₂, -Cl) .

Q. What storage conditions ensure this compound stability?

Answer:

  • Temperature: Store at 2–8°C in an inert atmosphere (e.g., nitrogen) .
  • Container: Tightly sealed, explosion-proof containers in well-ventilated, locked areas .
  • Compatibility: Avoid contact with oxidizing agents or metals to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound with minimal by-products?

Answer:

  • Stepwise Synthesis: Nitrate 2-chloroethanol using controlled nitration (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
  • Purification: Employ continuous-flow reactors for precise temperature control and recrystallize from dichloromethane .
  • Yield Monitoring: Use inline GC-MS to track intermediate formation and adjust stoichiometry .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Answer:

  • Electrophilic Carbon: The electron-withdrawing nitro group (-NO₂) enhances the electrophilicity of the adjacent carbon, facilitating SN₂ reactions .
  • Steric Effects: Steric hindrance from the nitro and chloro groups may favor elimination (e.g., E2) under basic conditions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve nucleophile accessibility .

Q. How does thermal stability influence experimental design in high-temperature reactions?

Answer:

  • Decomposition Threshold: Avoid temperatures >100°C, as thermal degradation releases NOx and HCl .
  • Safety Protocols: Use reflux condensers with gas scrubbers and real-time IR monitoring to detect decomposition .
  • Alternative Routes: Consider low-temperature catalytic methods (e.g., photoinitiated reactions) .

Q. How can discrepancies in reported toxicity data be resolved?

Answer:

  • Data Cross-Validation: Compare LC₅₀ values across OECD/GHS studies and validate using in vitro models (e.g., Ames test for mutagenicity) .
  • Exposure Limits: Adopt conservative thresholds (e.g., PAC-1 = 0.11 ppm) from OSHA/NIOSH guidelines .
  • Meta-Analysis: Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity from structural analogs .

Q. What are the implications of this compound’s interaction with biological macromolecules?

Answer:

  • Enzyme Inhibition: The nitro group may chelate metal cofactors in enzymes (e.g., methane monooxygenase), analogous to 2-nitroethanol’s role in ruminal fermentation studies .
  • Cross-Linking Potential: Investigate its ability to modify proteins (e.g., scleral collagen cross-linking in ophthalmology) via nitroalkene reactions .
  • Toxicodynamics: Use fluorescence quenching assays to study binding affinity with DNA/RNA .

Methodological Recommendations:

  • Prioritize dual-column GC-MS for analytical reproducibility .
  • Validate safety protocols against OSHA HCS and GHS guidelines .
  • Cross-reference thermal data (e.g., density, decomposition points) from NIST or PubChem .

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